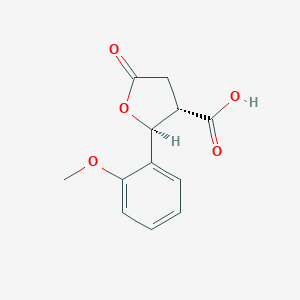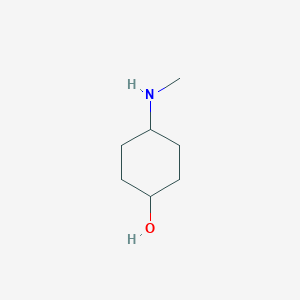
Trideuteriomethyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideuteriomethyl hexanoate is an ester compound characterized by the presence of a trideuteriomethyl group attached to a hexanoate moiety. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl hexanoate typically involves the esterification of hexanoic acid with trideuteriomethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Hexanoic acid+TrideuteriomethanolH2SO4Trideuteriomethyl hexanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trideuteriomethyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield hexanoic acid and trideuteriomethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trideuteriomethyl group can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Hydrolysis: Hexanoic acid and trideuteriomethanol.
Reduction: Hexanol and trideuteriomethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trideuteriomethyl hexanoate is used in a variety of scientific research applications, including:
Metabolic Studies: The deuterium labeling allows for the tracing of metabolic pathways in biological systems.
Reaction Mechanism Studies: The isotopic labeling helps in understanding the mechanisms of chemical reactions by providing insights into the movement of atoms during the reaction.
Pharmaceutical Research: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industrial Applications: The compound is used in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of trideuteriomethyl hexanoate involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteriomethyl group can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes leads to a decrease in reaction rate. This property is exploited in studies of reaction mechanisms and metabolic pathways to gain a deeper understanding of the processes involved.
Comparación Con Compuestos Similares
Methyl hexanoate: Similar in structure but lacks the deuterium atoms, making it less useful for isotopic labeling studies.
Ethyl hexanoate: Another ester with a similar structure but different alkyl group, used in flavor and fragrance industries.
Trideuteriomethyl butanoate: A shorter-chain ester with similar isotopic labeling properties, used in similar research applications.
Uniqueness: Trideuteriomethyl hexanoate is unique due to its specific isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, making it a valuable tool in various fields of chemistry and biology.
Propiedades
IUPAC Name |
trideuteriomethyl hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKZAGXMHTUAFE-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
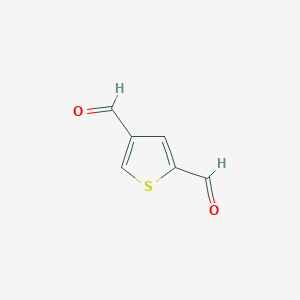
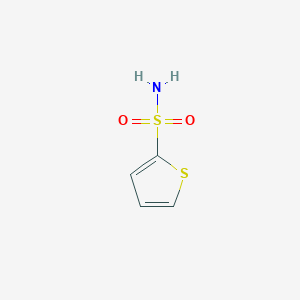
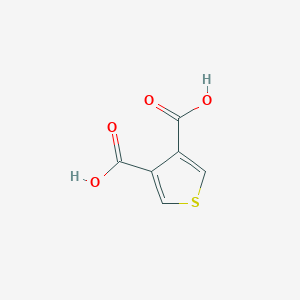
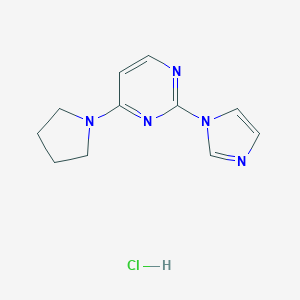
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
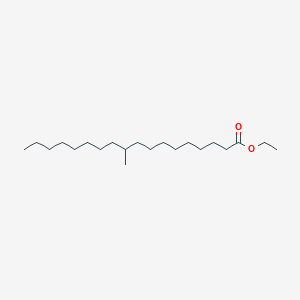
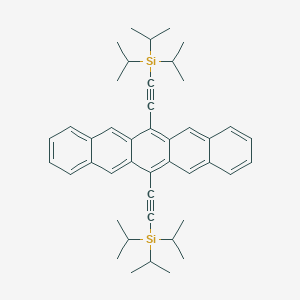
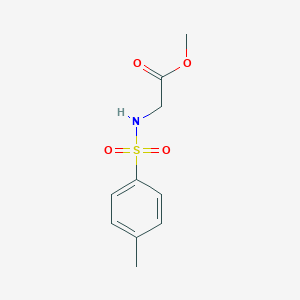
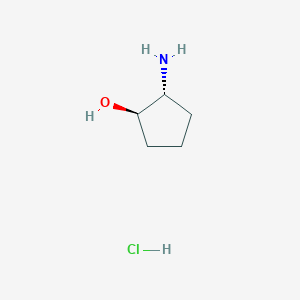

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)
